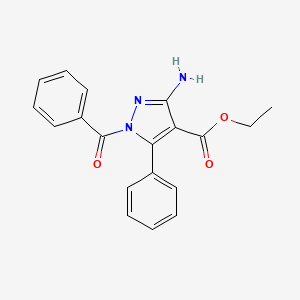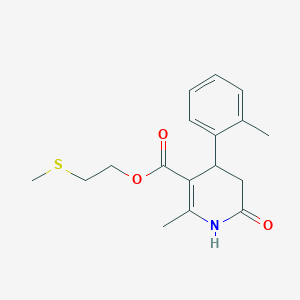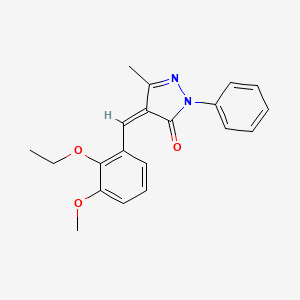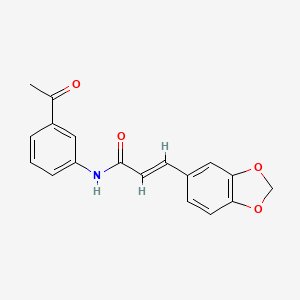![molecular formula C19H30N2O3 B5544688 4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.22564282 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-malarial Activity
Piperazine derivatives have been identified for their potential anti-malarial activity. Specifically, selected piperazine derivatives with structural modifications have shown to exhibit anti-malarial properties. The structural features crucial for generating activity include the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazinyl nitrogens. The intermolecular hydrogen bonds involving the hydroxyl oxygen atom and the carbonyl or sulfonyl oxygens play a role in the activity of these compounds (Cunico et al., 2009).
Ligands for Melanocortin Receptors
New substituted piperazines have been synthesized as ligands for melanocortin receptors, correlating to the X-ray structure of "THIQ." These piperazine analogues were characterized structurally and pharmacologically, with several showing selectivity for the melanocortin 4 receptor (MC4R), indicating potential applications in the treatment of conditions related to these receptors (Mutulis et al., 2004).
Neuroprotective Agents
Certain piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. These compounds protect cultured hippocampal neurons from glutamate toxicity while possessing minimal alpha 1 adrenergic affinity, suggesting potential use in neuroprotection without the side effects commonly associated with NMDA antagonists (Chenard et al., 1995).
Antidepressant Activity
The metabolism of novel antidepressants, such as Lu AA21004, involves oxidation to various metabolites catalyzed by cytochrome P450 and other enzymes. Understanding the oxidative metabolism of these compounds is crucial for their development and therapeutic use (Hvenegaard et al., 2012).
PPARpan Agonists
Efficient synthesis of potent PPARpan agonists has been described, showcasing the potential of piperazine derivatives in the development of therapeutic agents targeting peroxisome proliferator-activated receptors (PPARs), which play critical roles in the regulation of metabolism (Guo et al., 2006).
Eigenschaften
IUPAC Name |
[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-19(2,24)9-7-15-5-4-6-16(13-15)18(23)21-11-10-20(3)17(14-21)8-12-22/h4-6,13,17,22,24H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNSYSCQVAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(C(C2)CCO)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)




![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)